
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-(trifluoromethyl)aniline with a suitable ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinolinone structure. Common reagents used in this synthesis include trifluoromethyl aniline, ketones, and catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Used in the development of new materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to increased potency and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical and biological properties.
Quinolinone derivatives: Compounds with similar quinolinone structures but different substituents can have varying biological activities
Uniqueness
The unique combination of the trifluoromethyl group and the quinolinone structure in 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one makes it distinct from other compounds.
Propiedades
Fórmula molecular |
C16H12F3NO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)12-7-3-1-5-10(12)14-9-15(21)11-6-2-4-8-13(11)20-14/h1-8,14,20H,9H2 |
Clave InChI |
TXMXXCKHPPCYKS-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


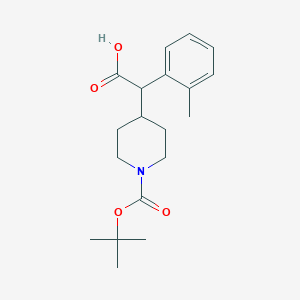
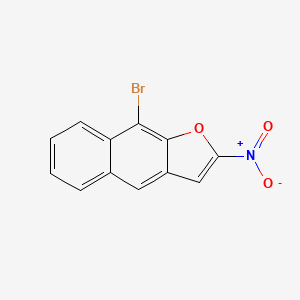
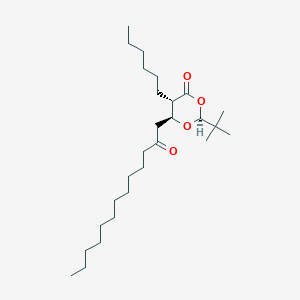

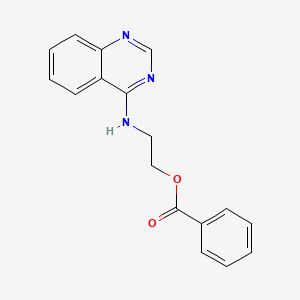
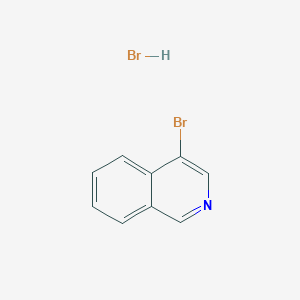
![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)

![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)
